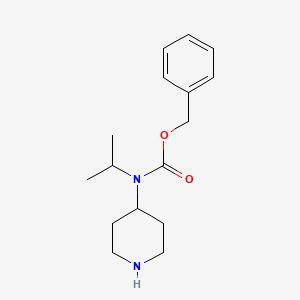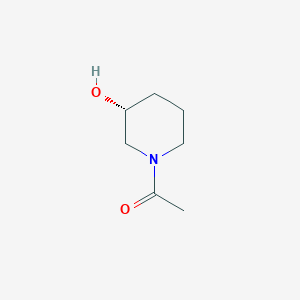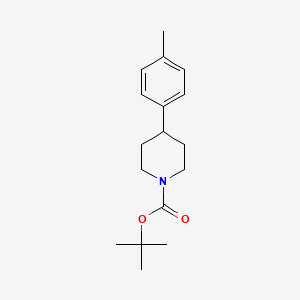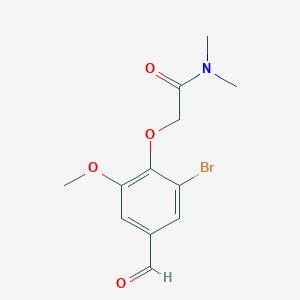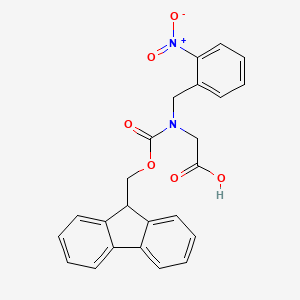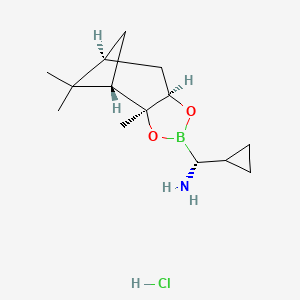
(R)-BoroCpg(+)-Pinanediol-HCl
描述
®-BoroCpg(+)-Pinanediol-HCl is a chiral boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroCpg(+)-Pinanediol-HCl typically involves the reaction of a chiral pinanediol boronate ester with a suitable chlorinating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the boronic acid moiety. The process can be summarized as follows:
Formation of Pinanediol Boronate Ester: The initial step involves the reaction of pinanediol with a boronic acid derivative to form the boronate ester.
Chlorination: The boronate ester is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield ®-BoroCpg(+)-Pinanediol-HCl.
Industrial Production Methods
Industrial production of ®-BoroCpg(+)-Pinanediol-HCl follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
®-BoroCpg(+)-Pinanediol-HCl undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
®-BoroCpg(+)-Pinanediol-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex chiral molecules.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of ®-BoroCpg(+)-Pinanediol-HCl involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine or threonine residues. The pathways involved often include the inhibition of proteases and other enzymes critical for cellular functions.
相似化合物的比较
Similar Compounds
(S)-BoroCpg(+)-Pinanediol-HCl: The enantiomer of ®-BoroCpg(+)-Pinanediol-HCl, which has different stereochemistry and potentially different biological activity.
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the chiral pinanediol moiety.
Bortezomib: A boronic acid-containing drug used in cancer therapy, highlighting the potential medicinal applications of boronic acid derivatives.
Uniqueness
®-BoroCpg(+)-Pinanediol-HCl is unique due to its chiral nature and the presence of the pinanediol moiety, which enhances its stability and reactivity compared to simpler boronic acids. This makes it particularly valuable in asymmetric synthesis and as a tool in medicinal chemistry.
属性
IUPAC Name |
(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-6-10(13)14(3)11(7-9)17-15(18-14)12(16)8-4-5-8;/h8-12H,4-7,16H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRIBWUNFRKVHI-AKDYBRCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4CC4)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C4CC4)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719319 | |
| Record name | (R)-1-Cyclopropyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732285-43-7 | |
| Record name | (R)-1-Cyclopropyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


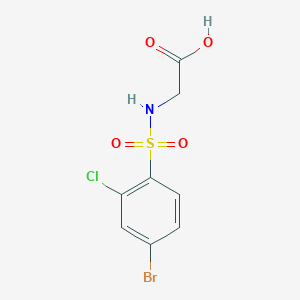
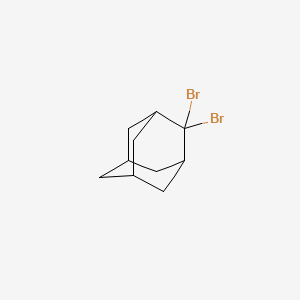
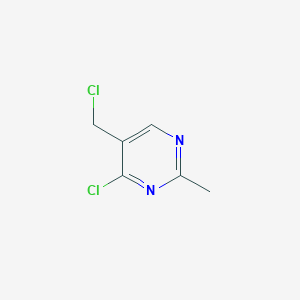
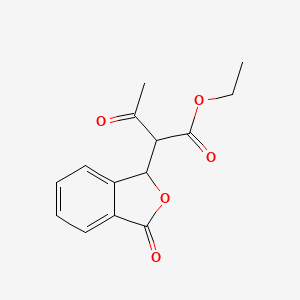
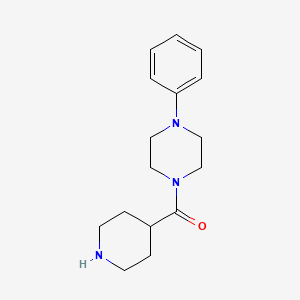
![[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide](/img/structure/B3281245.png)
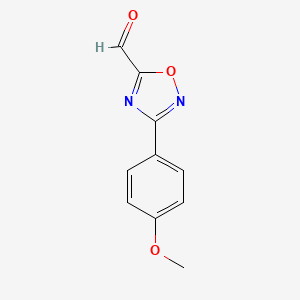
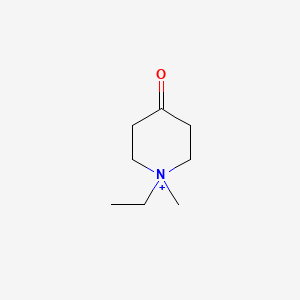
![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3281273.png)
